N-benzyl-N-methylhydroxylamine
Overview
Description
“N-benzyl-N-methylhydroxylamine” is a chemical compound. It is a derivative of hydroxylamine where a methyl group replaces one of the hydrogens of the amino group .
Molecular Structure Analysis
The molecular formula of “N-benzyl-N-methylhydroxylamine” is C8H11NO . The exact structure can be visualized using molecular visualization tools like MolView or ChemSpider .Scientific Research Applications
Stereocontrolled Synthesis of Beta-Amino Acids : N-benzyl- and N-methylhydroxylamine are used in the stereoselective synthesis of new beta-amino acids. Theoretical calculations suggest a concerted cycloaddition mechanism, aligning with observed stereospecificity. This process facilitates the creation of important building blocks in peptide synthesis (Moglioni et al., 2002).
Magnetic Nonequivalence Studies in NMR : Investigations of magnetic nonequivalence in low-temperature nuclear magnetic resonance (NMR) spectra of N-benzyl-N-methylhydroxylamine provide insights into molecular structure and behavior, contributing to the understanding of molecular dynamics in solution (Griffith et al., 1971).
Reactions with Nitrous and Perchloric Acid : N-tritylhydroxylamines, including N-benzyl derivatives, have been studied for their reactions with nitrous and perchloric acid. These reactions yield insights into the stability and reactivity of hydroxylamine derivatives, which are relevant in various chemical syntheses (Canle et al., 2001).
Senescence Delay in Human Lung Fibroblasts : Research shows that N-benzyl hydroxylamine compounds, among other N-hydroxylamines, are effective in delaying senescence in human lung fibroblasts. This finding is important for understanding cellular aging and developing potential therapeutic strategies (Atamna et al., 2000).
Analytical Applications : N-benzyl-N-methylhydroxylamine and its derivatives are utilized in analytical chemistry for their reactivity with various metal ions, aiding in the detection and quantification of these metals in various samples (Shendrikar, 1969).
Electrosynthesis of N-methylhydroxylamine : The electroreduction of nitromethane to N-methylhydroxylamine is an efficient process with applications in the synthesis of various organic compounds. This method offers advantages in terms of yield and environmental impact (Gómez, 1991).
Gravimetric Determination of Molybdenum : N-benzyl-N-methylhydroxylamine derivatives are used in the gravimetric analysis of molybdenum, allowing for its accurate quantification and separation from other metals, which is crucial in various industrial and research contexts (Sinha & Shome, 1961).
properties
IUPAC Name |
N-benzyl-N-methylhydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-9(10)7-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLWMRHNDKORFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902720 | |
Record name | NoName_3269 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30902720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methylhydroxylamine |
Citations
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